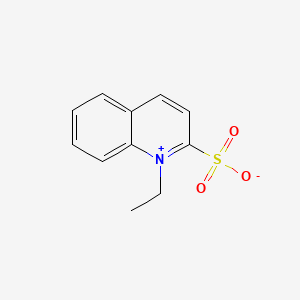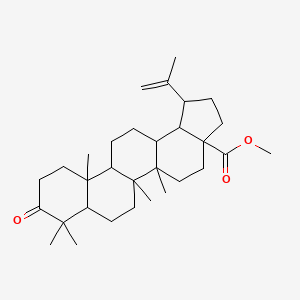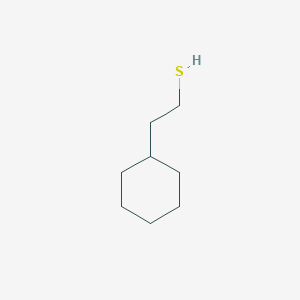![molecular formula C8H10ClN3 B1655939 2-[(4-chlorophenyl)methyl]guanidine CAS No. 46123-83-5](/img/structure/B1655939.png)
2-[(4-chlorophenyl)methyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)methyl]guanidine: is a derivative of guanidine, a compound known for its strong basicity and versatility in various chemical reactions. Guanidine derivatives are widely used in organic synthesis, pharmaceuticals, and as intermediates in the production of other chemicals. The presence of the p-chlorobenzyl group in this compound adds unique properties that make it valuable in specific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)methyl]guanidine typically involves the reaction of p-chlorobenzylamine with a guanidine precursor. One common method is the use of S-methylisothiourea as a guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: 2-[(4-chlorophenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2-[(4-chlorophenyl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of 2-[(4-chlorophenyl)methyl]guanidine involves its interaction with cellular components. The compound can bind to phosphatidylglycerol and cardiolipin in bacterial membranes, leading to membrane disruption and cell death. This mechanism is particularly effective against multidrug-resistant bacteria .
類似化合物との比較
Guanidine: The parent compound, known for its strong basicity and versatility.
S-methylisothiourea: A common guanidylating agent used in the synthesis of guanidine derivatives.
N,N’-disubstituted guanidines: Compounds with similar structures but different substituents, leading to varied properties and applications
Uniqueness: 2-[(4-chlorophenyl)methyl]guanidine is unique due to the presence of the p-chlorobenzyl group, which imparts specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired .
特性
CAS番号 |
46123-83-5 |
|---|---|
分子式 |
C8H10ClN3 |
分子量 |
183.64 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChIキー |
CYYQVFZVCJFKES-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)Cl |
正規SMILES |
C1=CC(=CC=C1CN=C(N)N)Cl |
| 46123-83-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol](/img/structure/B1655860.png)
![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide](/img/structure/B1655861.png)
![N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B1655864.png)



![1,4-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1655872.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl butyrate](/img/structure/B1655873.png)




![1-Chloro-2-nitro-4-[2,2,2-trichloro-1-(4-chloro-3-nitrophenyl)ethyl]benzene](/img/structure/B1655879.png)
